molecular formula C22H19N3O2 B4407189 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol

5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol

Cat. No. B4407189
M. Wt: 357.4 g/mol
InChI Key: RGZLLMZYKBBZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol, also known as PBTZ169, is a small molecule that has shown promising results in the field of tuberculosis (TB) drug discovery. It belongs to the class of quinoline-based compounds and has been found to have potent anti-TB activity.

Mechanism of Action

The exact mechanism of action of 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol is not fully understood. However, it has been proposed that this compound targets the energy metabolism of M. tuberculosis. Specifically, it inhibits the activity of the cytochrome bc1 complex, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. In addition, it has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make it an attractive candidate for further development as a TB drug.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol in lab experiments is its potent anti-TB activity. This allows for the evaluation of its efficacy in vitro and in vivo. However, one limitation is the lack of understanding of its exact mechanism of action. This makes it difficult to optimize its use in combination with other TB drugs.

Future Directions

For the development of 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol include the optimization of its use in combination with other TB drugs, evaluation of its efficacy in animal models of TB, and the development of analogs with improved potency and selectivity.

Scientific Research Applications

5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol has been extensively studied for its anti-TB activity. It has been found to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, this compound has been shown to have a synergistic effect when used in combination with other TB drugs such as rifampicin and isoniazid. This makes it a promising candidate for the development of new TB drug regimens.

properties

IUPAC Name

5-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-27-16-9-7-15(8-10-16)22(25-20-6-2-3-13-24-20)21-17-5-4-14-23-18(17)11-12-19(21)26/h2-14,22,26H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZLLMZYKBBZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=CC3=C2C=CC=N3)O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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